1H-Indole-2-carboxylic acid, 2,3-dihydro-1-methyl-3-oxo-, ethyl ester
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Overview
Description
Ethyl 1-methyl-3-oxoindoline-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its indoline core, which is a fused bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of an ethyl ester group and a ketone group at specific positions on the indoline ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-3-oxoindoline-2-carboxylate typically involves the Fischer indole synthesis. This method starts with the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring system. For this specific compound, the reaction involves the use of ethyl acetoacetate and methylamine as starting materials. The reaction is carried out under reflux conditions in the presence of acetic acid and hydrochloric acid, leading to the formation of the desired indoline derivative .
Industrial Production Methods
Industrial production of ethyl 1-methyl-3-oxoindoline-2-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of catalysts and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-methyl-3-oxoindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxoindole derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted indoline derivatives.
Scientific Research Applications
Ethyl 1-methyl-3-oxoindoline-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of ethyl 1-methyl-3-oxoindoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity. For instance, it has been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death). The presence of the indoline core allows for strong interactions with biological macromolecules, enhancing its efficacy .
Comparison with Similar Compounds
Ethyl 1-methyl-3-oxoindoline-2-carboxylate can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
Indole-3-carbinol: Known for its anticancer properties.
2-oxoindoline derivatives: Similar in structure but with variations in functional groups, leading to different biological activities.
The uniqueness of ethyl 1-methyl-3-oxoindoline-2-carboxylate lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other indole derivatives.
Properties
CAS No. |
67271-33-4 |
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Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 1-methyl-3-oxo-2H-indole-2-carboxylate |
InChI |
InChI=1S/C12H13NO3/c1-3-16-12(15)10-11(14)8-6-4-5-7-9(8)13(10)2/h4-7,10H,3H2,1-2H3 |
InChI Key |
YFACHZGMTAKXKL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=O)C2=CC=CC=C2N1C |
Origin of Product |
United States |
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